![molecular formula C14H13N3O2 B1463247 (2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine CAS No. 3718-00-1](/img/structure/B1463247.png)

(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine

Overview

Description

(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine, also known as MNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzene, and its unique chemical structure gives it a range of interesting properties that make it useful in various research fields.

Scientific Research Applications

Fluorescent Chemosensors

Research has explored the utility of benzene-1,2-diamine structures in developing fluorescent chemosensors. A study detailed the design of a chemosensor molecule combining benzene-1,2-diamine with 2-hydroxy-3-isopropyl-6-methyl benzaldehyde, demonstrating selectivity and sensitivity for Ni²⁺ and Cu²⁺ ions. This chemosensor could be applied in multianalyte detection, with a proposed mechanism of C=N isomerization coupled with photoinduced energy transfer (Pawar et al., 2015).

Polyimides Synthesis

Another avenue of research involves the synthesis of polyimides from diamines, showcasing the application in creating materials with desirable thermal and electrical properties. A study synthesized two series of polyimides from diamines and various dianhydrides, revealing that the materials were amorphous and exhibited glass transition temperatures ranging from 221°C to 271°C. These findings underline the potential of such compounds in advanced material science, particularly in the development of high-performance polymers (Morikawa et al., 2012).

Liquid Crystal Compounds

The synthesis and characterization of liquid crystalline compounds based on N,N′-bis[(2-hydroxy-4-alkoxyphenyl)methylene]benzene-1,4-diamines highlight the smectogenic properties of these materials. These compounds exhibit both tilted and non-tilted molecular orientations in their smectic phases, which could be valuable for applications in display technologies and other areas requiring controlled anisotropic properties (Yeap et al., 2006).

Conducting Copolymers

Research into conducting copolymers involves the electrochemical copolymerization of benzene-1,2-diamine derivatives with thiophene, illustrating applications in the creation of conductive materials. Such copolymers have been characterized by various analytical methods, indicating their potential in electronic and optoelectronic devices (Turac et al., 2014).

properties

IUPAC Name |

N-methyl-2-[(3-nitrophenyl)methylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-15-13-7-2-3-8-14(13)16-10-11-5-4-6-12(9-11)17(18)19/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRZJTLDELRICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

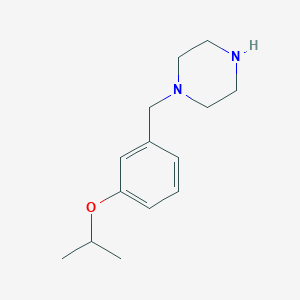

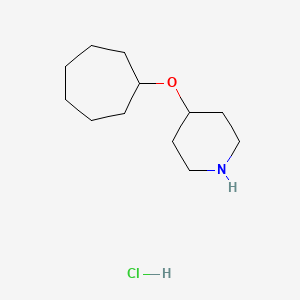

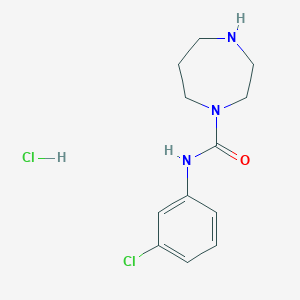

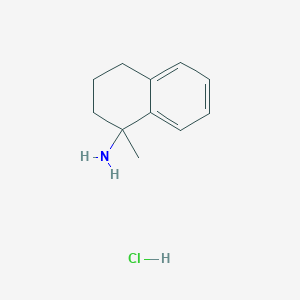

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)

![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)